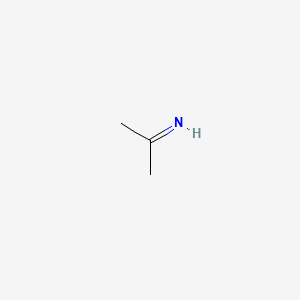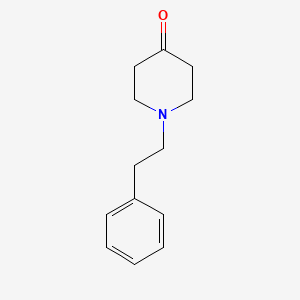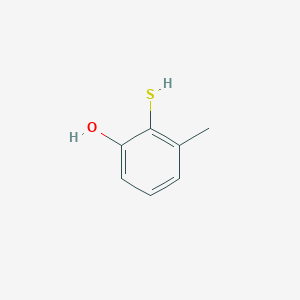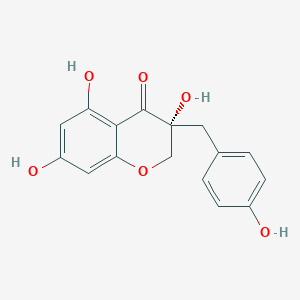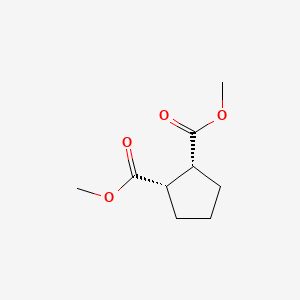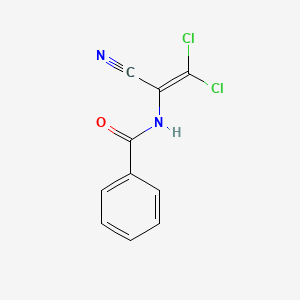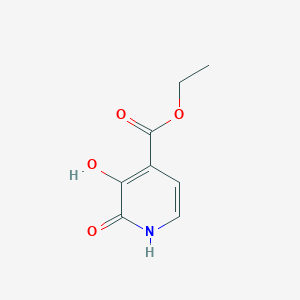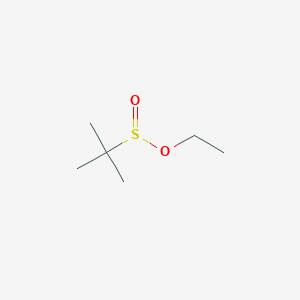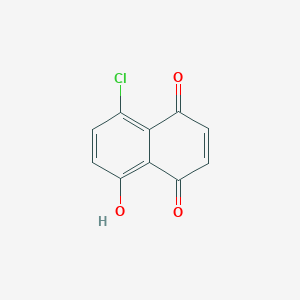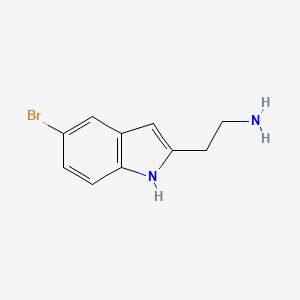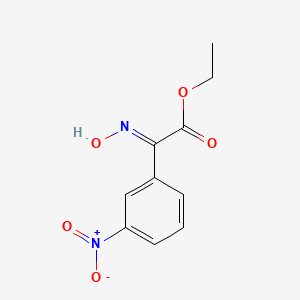
羟基丁酸钠
概述
描述
Sodium oxybate is the sodium salt of gamma-hydroxybutyric acid (GHB). It is a central nervous system depressant used primarily to treat cataplexy and excessive daytime sleepiness associated with narcolepsy . Sodium oxybate is known for its high addiction liability and is classified as a controlled substance in many countries .
科学研究应用
Sodium oxybate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Sodium oxybate is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is primarily used to treat narcolepsy, specifically for managing cataplexy and excessive daytime sleepiness.
Industry: Sodium oxybate is used in the production of various pharmaceuticals and as a solvent in chemical processes.
作用机制
The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyric acid, its active compound . Gamma-hydroxybutyric acid binds to both high- and low-affinity G-protein-coupled gamma-hydroxybutyric acid receptors and gamma-aminobutyric acid type B receptors . This binding results in the modulation of neurotransmitter release, leading to its central nervous system depressant effects . The exact mechanism by which sodium oxybate exerts its effects in narcolepsy is not fully understood, but it is believed to involve the enhancement of slow-wave sleep and the reduction of nocturnal awakenings .
安全和危害
Sodium oxybate is associated with CNS adverse reactions, including seizure, respiratory depression, decreases in the level of consciousness, coma, and death . It is also associated with a risk for substance misuse and abuse . Half of the patients experienced at least one side effect, and 26.6% had to stop treatment due to limiting side effects. Nausea, mood swings, and enuresis were the most commonly reported side effects .
未来方向
A phase 3 study has found that an extended-release version of sodium oxybate reduces daytime sleepiness and attacks of muscle weakness in narcolepsy patients . Sodium oxybate has largely become a first-line treatment for patients with narcolepsy . A new version of a narcolepsy drug that patients take once at bedtime safely and effectively improved symptoms in a trial led by a researcher at Stanford Medicine .
生化分析
Biochemical Properties
Sodium oxybate interacts with the GABA B receptor and the GHB receptor . It is a metabolite of the inhibitory neurotransmitter GABA .
Cellular Effects
Sodium oxybate has a variety of effects on cells. It is a central nervous system depressant, and its use may cause dependence . It can increase dopamine levels and increase serotonin turnover . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it binds to GABA B and GHB receptors . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium oxybate has been observed to modulate sleep in nonclinical study participants, and sleep and wakefulness in clinical populations . Over time, it has been observed to improve the continuity of night-time sleep, increase stage 3 and 4 sleep, improve sleep latency and reduce the frequency of sleep onset REM periods (SOREMPs) .
Dosage Effects in Animal Models
The effects of sodium oxybate vary with different dosages in animal models . It has been observed to reduce the frequency of cataplexy and excessive daytime sleepiness in patients with narcolepsy . At high doses, there may be toxic or adverse effects .
Metabolic Pathways
Sodium oxybate is involved in several metabolic pathways. It is rapidly and completely converted into CO2 and H2O through the tricarboxylic acid cycle (Krebs cycle) and secondarily by beta-oxidation . It interacts with enzymes such as GHB dehydrogenase, which converts GHB to succinic semialdehyde .
Transport and Distribution
Sodium oxybate is rapidly absorbed and eliminated, with a mean elimination half-life of 30–60 minutes . It is almost entirely excreted by biotransformation to carbon dioxide, which is then eliminated by expiration .
准备方法
Synthetic Routes and Reaction Conditions: Sodium oxybate is synthesized through the hydrolysis of gamma-butyrolactone (GBL) under alkaline conditions using sodium hydroxide . The reaction is straightforward and involves the conversion of GBL to GHB, which is then neutralized with sodium hydroxide to form sodium oxybate .
Industrial Production Methods: The industrial production of sodium oxybate involves a one-step hydrolysis process. Gamma-butyrolactone is treated with sodium hydroxide, resulting in the formation of sodium oxybate. The product is then dried, de-lumped, and packed . The process is monitored using spectroscopic methods such as UV, IR, and NMR to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Sodium oxybate undergoes various chemical reactions, including:
Oxidation: Sodium oxybate can be oxidized to form gamma-butyrolactone.
Reduction: It can be reduced to form gamma-hydroxybutyric acid.
Substitution: Sodium oxybate can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with acids can replace the sodium ion with hydrogen, forming gamma-hydroxybutyric acid.
Major Products Formed:
Oxidation: Gamma-butyrolactone.
Reduction: Gamma-hydroxybutyric acid.
Substitution: Gamma-hydroxybutyric acid.
相似化合物的比较
Sodium oxybate is unique among central nervous system depressants due to its specific use in treating narcolepsy. Similar compounds include:
Gamma-butyrolactone (GBL): A precursor to gamma-hydroxybutyric acid and sodium oxybate.
1,4-Butanediol: Another precursor that is metabolized to gamma-hydroxybutyric acid in the body.
Calcium, Magnesium, Potassium, and Sodium Oxybates (Xywav): A formulation with a reduced sodium content compared to sodium oxybate, used for similar therapeutic purposes.
Sodium oxybate’s uniqueness lies in its specific receptor interactions and its established efficacy in treating narcolepsy-related symptoms .
属性
IUPAC Name |
sodium;4-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGBKMMCQDZQOZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | sodium oxybate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_oxybate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048940 | |
| Record name | Sodium Oxybate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors. | |
| Record name | Sodium oxybate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
502-85-2 | |
| Record name | Sodium Oxybate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium oxybate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sodium Oxybate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM OXYBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145-147 | |
| Details | https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf | |
| Record name | Sodium oxybate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




